molecular formula C20H15N3O5S B2888233 N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide CAS No. 899963-82-7

N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide

Cat. No.: B2888233
CAS No.: 899963-82-7
M. Wt: 409.42
InChI Key: UAVQTJWZWOECRS-UHFFFAOYSA-N
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Description

N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide (CAS 899963-82-7) is a specialized chemical reagent that integrates a benzothiazole scaffold with a 5-nitrofuran moiety, making it a compound of significant interest in antimicrobial and medicinal chemistry research . The core structure features a 6-methoxy-substituted benzothiazole, a group known to enhance solubility and hydrogen-bonding potential, linked via a carboxamide group to a second nitrofuran ring system with a benzyl substituent that may improve lipophilicity and membrane permeability . The 5-nitrofuran component is a key pharmacophore recognized for its potent antitubercular activity, as related nitrofuran derivatives have demonstrated exceptional in vitro potency against Mycobacterium tuberculosis H37Rv . The proposed mechanism for such nitrofuran compounds involves bioactivation within the bacterium by nitroreductase enzymes, leading to the production of reactive species that are bactericidal . This compound is strictly for research applications in developing novel therapeutic agents and probing biochemical pathways. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers can leverage this chemical as a versatile building block for further derivatization or as a probe in studies targeting infectious diseases .

Properties

IUPAC Name

N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O5S/c1-27-14-7-8-15-17(11-14)29-20(21-15)22(12-13-5-3-2-4-6-13)19(24)16-9-10-18(28-16)23(25)26/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVQTJWZWOECRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like ethanol and catalysts such as glacial acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of amines or other reduced products.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The benzothiazole ring and nitrofuran moiety are crucial for its activity, as they can participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties can be contextualized against related benzothiazole derivatives:

Compound Name Substituents (Benzothiazole/Nitrofuran) Molecular Weight (g/mol) Key Biological Data (MIC, µg/mL) Mechanism/Activity
Target Compound 6-OCH₃, N-benzyl, 5-NO₂ 425.43 Not reported Presumed DNA gyrase inhibition
N-(1,3-Benzothiazol-2-yl)-5-nitrofuran-2-carboxamide (CBK260868) Unsubstituted benzothiazole, 5-NO₂ 289.06 Not reported Ubiquitin-proteasome inhibition
BTC-j (N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino)acetamide) 6-OCH₃, pyridinyl acetamide 330.37 S. aureus: 12.5; E. coli: 3.125 Antimicrobial (DNA gyrase inhibition)
BTC-r (N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-yl amino)acetamide) 6-NO₂, pyridinyl acetamide 345.34 B. subtilis: 6.25; P. aeruginosa: 6.25 Antimicrobial
N-(6-Ethoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide 6-OCH₂CH₃, 5-NO₂ 334.33 Not reported Structural analogue (activity uncharacterized)

Key Observations:

  • Methoxy vs. Nitro Substitution: The 6-methoxy group in the target compound and BTC-j may enhance solubility or binding affinity compared to the nitro group in BTC-r, which could increase electrophilicity but reduce metabolic stability .
  • Nitrofuran Moiety: The 5-nitro group in the target compound and CBK260868 is critical for redox-mediated bioactivity, possibly generating reactive intermediates that damage microbial DNA or inhibit enzymes .

Antimicrobial Activity and Mechanism

Benzothiazole derivatives such as BTC-j and BTC-r exhibit potent antimicrobial activity against gram-positive and gram-negative bacteria, with MIC values as low as 3.125 µg/mL (e.g., BTC-j against E. coli) . The proposed mechanism involves inhibition of DNA gyrase, a validated target for antibacterial agents .

Physicochemical and Crystallographic Insights

X-ray studies of the 6-methoxybenzothiazole derivative (2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide) reveal intermolecular hydrogen bonding (N–H⋯N) and non-classical C–H⋯O interactions, which stabilize crystal packing . These findings suggest that the 6-methoxy group in the target compound may influence solid-state stability and solubility, critical factors for drug formulation.

Biological Activity

N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety, a nitrofuran group, and a carboxamide functional group. Its chemical structure can be represented as follows:

C15H14N4O4S\text{C}_{15}\text{H}_{14}\text{N}_{4}\text{O}_{4}\text{S}

This unique combination of functional groups contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound is known to inhibit specific enzymes such as cyclooxygenase (COX), which plays a critical role in the inflammatory response by converting arachidonic acid into prostaglandins. This inhibition can lead to anti-inflammatory effects.
  • Signal Transduction Modulation : It also modulates signal transduction pathways involved in cell proliferation and inflammation, potentially providing anti-cancer properties.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial and fungal strains, suggesting that this compound may share similar properties .

Anti-inflammatory and Anticancer Potential

Studies have shown that compounds with similar structures possess anti-inflammatory and anticancer activities. For example, benzothiazole derivatives have been evaluated for their effects on cancer cell lines and inflammatory models. The inhibition of COX enzymes is a common mechanism through which these compounds exert their effects.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

StudyFindings
Demonstrated enzyme inhibition leading to reduced inflammation in vitro.
Showed antimicrobial activity against Gram-positive and Gram-negative bacteria with MIC values below 50 μg/mL.
Evaluated for neurotoxicity and CNS depressant effects; found to be non-toxic at therapeutic doses.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

  • Formation of Benzothiazole Derivative : The initial step involves synthesizing 6-methoxybenzothiazole from 2-amino-thiophenol.
  • Coupling Reaction : This derivative is then reacted with benzyl bromide under basic conditions to form the benzyl derivative.
  • Carboxamide Formation : Finally, the reaction with 5-nitrofuran-2-carboxylic acid chloride yields the target compound.

Q & A

Q. Q: What are the established synthetic routes for N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide?

A: The compound can be synthesized via carbodiimide-mediated coupling. For example, a related nitrofuran-benzothiazole carboxamide was prepared using EDC/HCl in DMF with 6-methoxy-1,3-benzothiazol-2-amine, followed by purification via preparative HPLC (yield: ~19%) . Key steps include:

  • Reagent selection : EDC/HCl for amide bond formation.
  • Solvent optimization : DMF for solubility and reaction efficiency.
  • Purification : Preparative HPLC to isolate the product from byproducts.

Advanced Synthesis Optimization

Q. Q: How can coupling efficiency be improved for structurally similar benzothiazole-carboxamide derivatives?

A: Optimization strategies include:

  • Alternative coupling agents : HATU or DCC may enhance yield compared to EDC .
  • Temperature control : Prolonged reaction times (e.g., 72 hours) under mild conditions (room temperature) improve conversion .
  • Protecting groups : Use of Boc or Fmoc groups to prevent side reactions during multi-step syntheses (hypothesized from benzoxazole analog protocols) .

Basic Characterization Methods

Q. Q: Which spectroscopic techniques are essential for characterizing this compound?

A: Standard methods include:

  • 1H/13C NMR : Confirms substitution patterns (e.g., methoxy protons at δ 3.76 ppm in analogs) .
  • LC-MS : Validates molecular weight (e.g., [M+H]+ observed at m/z 289.1 for a related compound) .
  • FT-IR : Identifies functional groups (e.g., nitrofuran C=O stretch ~1668 cm⁻¹) .

Advanced Structural Validation

Q. Q: How is X-ray crystallography applied to resolve structural ambiguities in benzothiazole derivatives?

A: Key steps include:

  • Crystallization : Slow evaporation from ethanol to obtain single crystals .
  • Data collection : Use of SHELX programs (e.g., SHELXL) for refinement, accounting for anisotropic displacement parameters .
  • Validation : WinGX suite for geometry analysis and ORTEP for visualization of H-bonding (e.g., N–H⋯N interactions in dimeric structures) .

Basic Biological Screening

Q. Q: What preliminary assays are used to evaluate biological activity?

A: Initial screens focus on:

  • Antimicrobial activity : Disk diffusion assays against Staphylococcus aureus (G+) and Proteus vulgaris (G−) at varying concentrations .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HL-60) to determine IC50 values .

Advanced Mechanistic Studies

Q. Q: How does this compound induce apoptosis in cancer cells?

A: Mechanistic insights from analogs suggest:

  • Pathway modulation : Upregulation of pro-apoptotic p21 and downregulation of Bcl-2 .
  • Target interaction : Potential inhibition of microtubule dynamics or proteasome pathways (inferred from nitrofuran derivatives) .
  • Validation : siRNA knockdown of p53 to confirm dependency in apoptosis assays .

Data Contradiction Resolution

Q. Q: How to address discrepancies between purity assays and biological activity?

A: Methodological solutions include:

  • HPLC-DAD/MS : Verify purity and detect trace impurities (e.g., nitro-reduction byproducts) .
  • Dose-response curves : Exclude non-linear effects at high concentrations.
  • Orthogonal assays : Compare LC-MS data with bioactivity to identify active impurities (e.g., hydrolyzed intermediates) .

Comparative Analysis with Analogs

Q. Q: How do structural modifications (e.g., methoxy vs. methylsulfonyl groups) alter bioactivity?

A: Evidence from similar compounds shows:

Modification Impact Reference
Methoxy (OCH3) Enhances solubility and H-bonding (e.g., dimer formation in X-ray studies)
Nitro (NO2) Increases electrophilicity, improving antimicrobial potency
Benzyl substitution Modulates steric bulk, affecting receptor binding (e.g., IC50 shifts)

Advanced Computational Modeling

Q. Q: How can molecular docking predict target interactions for this compound?

A: Protocols include:

  • Ligand preparation : Optimize 3D structure using Gaussian at B3LYP/6-31G* level.
  • Target selection : Prioritize enzymes with benzothiazole-binding pockets (e.g., proteasome β5 subunit) .
  • Validation : Compare docking scores (e.g., AutoDock Vina) with experimental IC50 data .

Reproducibility Challenges

Q. Q: What factors cause variability in synthetic yields across labs?

A: Critical variables include:

  • Moisture sensitivity : Use of anhydrous DMF and molecular sieves to stabilize carbodiimide reagents .
  • Catalyst traces : Residual Pd in coupling reactions (mitigated by scavengers like QuadraSil MP) .
  • Crystallization conditions : Ethanol/water ratios impacting crystal quality and purity .

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